3-amino-N-(5-fluoro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-N-(5-fluoro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-amino-N-(5-fluoro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide involves the inhibition of the protein kinase CK2, which plays a critical role in cell proliferation and survival. By inhibiting CK2, this compound induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its antitumor activity, 3-amino-N-(5-fluoro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide has been reported to exhibit anti-inflammatory and antioxidant effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 3-amino-N-(5-fluoro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments is its potent and selective inhibition of CK2, which makes it a promising candidate for cancer therapy. However, one limitation is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 3-amino-N-(5-fluoro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide. One direction is to explore its potential as a combination therapy with other anticancer drugs. Another direction is to investigate its pharmacokinetics and pharmacodynamics in vivo to optimize its dosing and administration. Additionally, further studies are needed to elucidate its mechanism of action and potential therapeutic applications in other disease conditions.
In conclusion, 3-amino-N-(5-fluoro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a promising chemical compound with potent antitumor activity and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.
Scientific Research Applications
3-amino-N-(5-fluoro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer.
properties
IUPAC Name |
3-amino-N-(5-fluoro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-8-4-5-9(16)7-11(8)19-14(20)13-12(17)10-3-2-6-18-15(10)21-13/h2-7H,17H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMKVXHTFCFLPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(C3=C(S2)N=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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